Product packaging for Rel-squamocin(Cat. No.:)

Rel-squamocin

Cat. No.: B1248219
M. Wt: 622.9 g/mol
InChI Key: DAEFUOXKPZLQMM-WGCJABNLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rel-Squamocin is a bis-tetrahydrofuran annonaceous acetogenin (C₃₇H₆₆O₇) isolated from plants of the Annonaceae family, recognized for its potent and diverse bioactivities in scientific research . Its primary and most investigated mechanism of action is the specific inhibition of mitochondrial respiratory Complex I (NADH-ubiquinone oxidoreductase) . This inhibition disrupts oxidative phosphorylation, leading to a severe depletion of intracellular ATP levels and increased production of reactive oxygen species (ROS), which ultimately triggers apoptosis in cancer cells . In oncology research, squamocin has demonstrated significant cytotoxicity against a broad spectrum of cancer cell lines, including head and neck squamous cell carcinoma, gastric cancer, colorectal cancer, and breast cancer, often at nanomolar concentrations . Recent studies have elucidated a novel and detailed antitumor mechanism, showing that squamocin's disruption of mitochondrial function and ATP production impairs HSP90α function, provoking endoplasmic reticulum stress and the unfolded protein response . This intrinsic stress subsequently activates a specific ubiquitin cascade (UBA6-UBE2Z-FBXW7), leading to the degradation of key oncoproteins such as EZH2 and MYC, which are drivers of many aggressive tumors . Beyond its direct cytotoxic effects, squamocin has been shown to modulate epigenetic markers by downregulating the expression of aurora B kinase and pMSK1, resulting in reduced phosphorylation levels of histone H3 at serine 10 (H3S10p) and serine 28 (H3S28p), inducing G1 phase cell cycle arrest and apoptosis . Outside of cancer research, squamocin has shown potent insecticidal and pesticidal activities, making it a compound of interest in agricultural sciences . Conversely, at low concentrations, it can stimulate biofilm formation in certain polycyclic aromatic hydrocarbon (PAH)-degrading bacterial strains like Bacillus atrophaeus CN4 and Pseudomonas plecoglossicida , potentially enhancing bioremediation processes . This product, this compound, is provided for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H66O7 B1248219 Rel-squamocin

Properties

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,5S)-1,5-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-15-19-30(38)20-17-22-32(40)34-24-26-36(44-34)35-25-23-33(43-35)31(39)21-16-13-11-9-7-6-8-10-12-14-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3/t28-,30-,31+,32+,33+,34+,35+,36+/m0/s1

InChI Key

DAEFUOXKPZLQMM-WGCJABNLSA-N

Isomeric SMILES

CCCCCC[C@@H](CCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)O

Canonical SMILES

CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O

Synonyms

asiminacin

Origin of Product

United States

Isolation and Structural Elucidation Methodologies for Rel Squamocin

Extraction and Purification Techniques from Botanical Sources

Rel-squamocin, like other annonaceous acetogenins (B1209576), is typically isolated from plants of the Annonaceae family, most notably from the seeds, leaves, and branches of species such as Annona squamosa and Annona cherimola. conicet.gov.armdpi.comredalyc.org The general procedure involves solvent extraction followed by a series of purification steps designed to separate the target compound from a complex mixture of other secondary metabolites.

The initial step is the extraction of the dried and powdered plant material. conicet.gov.ar A variety of solvents can be used, with methanol (B129727) and ethanol (B145695) being common choices due to their ability to extract a wide range of compounds of varying polarities. conicet.gov.arredalyc.org Following extraction, the crude extract is concentrated and subjected to liquid-liquid partitioning. This technique separates compounds based on their differential solubility in two immiscible liquid phases, such as a methanol-water mixture and chloroform, followed by a hexane-methanol partition. conicet.gov.ar The acetogenin-rich fraction, typically the methanolic sub-extract, is then carried forward. conicet.gov.arelsevier.es

Further purification is achieved through various chromatographic techniques. Open column chromatography (OCC) using silica (B1680970) gel is a common first step to fractionate the extract. researchgate.net Fractions are often monitored using thin-layer chromatography (TLC) and a visualizing agent like Kedde's reagent, which reacts with the α,β-unsaturated γ-lactone ring present in acetogenins to produce a characteristic color. researchgate.net The final purification of this compound to a high degree of purity often requires the use of high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC). elsevier.es

Table 1: Summary of Extraction and Purification Steps for Squamocin (B1681989)

Step Technique Description Purpose
1 Solvent Extraction Dried, powdered plant material (e.g., seeds) is macerated with a solvent like methanol. conicet.gov.ar To create a crude extract containing a broad range of phytochemicals, including acetogenins.
2 Liquid-Liquid Partitioning The crude extract is partitioned between immiscible solvent systems (e.g., chloroform-water, then hexane-methanol). conicet.gov.ar To separate compounds based on polarity and enrich the fraction containing acetogenins like squamocin.
3 Column Chromatography The enriched fraction is separated on a silica gel column with a gradient of solvents. researchgate.net To separate the complex mixture into simpler fractions.
4 Thin-Layer Chromatography (TLC) Fractions are monitored using TLC with Kedde's reagent for visualization. researchgate.net To identify the fractions containing the desired acetogenins.

Advanced Spectroscopic and Analytical Methods for Structural Characterization

Once isolated, the definitive structure of this compound is determined using a suite of advanced spectroscopic and analytical techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and molecular weight. elsevier.es

Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental formula of the compound. Techniques such as Electron Ionization Mass Spectrometry (EI-MS) and Fast Atom Bombardment (FAB) mass spectrometry are employed. conicet.gov.arresearchgate.net EI-MS provides characteristic fragmentation patterns that offer clues about the molecule's structure. conicet.gov.ar For more detailed structural information, tandem mass spectrometry (MS/MS) techniques, such as precursor-ion scanning combined with chemical derivatization, can be used. researchgate.net In this method, the lactone part of the squamocin molecule is modified to carry a permanent positive charge, which facilitates charge-remote fragmentation, yielding abundant and structurally informative fragment ions. researchgate.net High-Resolution Mass Spectrometry (HRMS) is used to obtain the exact mass, allowing for the unambiguous determination of the molecular formula. researchgate.netbeilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of this compound. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are necessary.

¹H NMR (Proton NMR) provides information about the chemical environment of all hydrogen atoms, their connectivity through spin-spin coupling (J-coupling), and their relative numbers. conicet.gov.aracs.org

¹³C NMR (Carbon-13 NMR) reveals the number of unique carbon atoms and their chemical environments (e.g., C=O, C-O, C=C, CH, CH₂, CH₃). conicet.gov.aracs.org

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure piece by piece.

Infrared (IR) Spectroscopy is used to identify the presence of key functional groups. conicet.gov.arnih.gov For this compound, characteristic absorption bands would indicate the presence of hydroxyl (-OH) groups, the carbonyl group (C=O) of the γ-lactone, and C-O bonds within the tetrahydrofuran (B95107) rings. conicet.gov.arelsevier.es

Table 2: Representative Spectroscopic Data for Squamocin

Technique Observation Interpretation
IR Absorption bands around 3400-3500 cm⁻¹, 1750 cm⁻¹ conicet.gov.ar Presence of hydroxyl (-OH) groups and a carbonyl (C=O) group from the γ-lactone.
MS EI-MS shows characteristic fragmentation peaks. conicet.gov.ar HRMS provides the exact mass. beilstein-journals.org Confirms the molecular weight and provides the molecular formula (C₃₇H₆₆O₇).
¹H NMR Complex signals between δ 0.8-5.0 ppm. conicet.gov.ar Defines the proton environment, including terminal methyl group, methylene (B1212753) chains, methine protons on hydroxyl- and THF-bearing carbons, and the proton on the lactone ring.

| ¹³C NMR | Signals indicating ~37 carbon atoms, including a signal >170 ppm. conicet.gov.ar | Confirms the carbon skeleton and the presence of a carbonyl carbon for the lactone. |

Stereochemical Assignments and Conformational Analysis of this compound

The structure of squamocin is characterized by multiple stereogenic centers, giving rise to a large number of possible stereoisomers. Determining the specific relative and absolute stereochemistry of this compound is a significant challenge that requires specialized analytical techniques and often a combination of methods.

Stereochemical Assignment is the process of defining the three-dimensional arrangement of atoms at each chiral center.

Comparison with Synthetic Standards: One definitive method is to compare the spectroscopic data (NMR) and optical properties (specific rotation) of the isolated natural product with those of a stereochemically pure, synthetically prepared standard. beilstein-journals.org A match in all data confirms the stereochemistry.

Advanced NMR Techniques: The relative configuration of adjacent stereocenters in the acyclic portions of the molecule can often be determined by detailed analysis of proton-proton (³JHH) and carbon-proton (²,³JC,H) spin-coupling constants. nih.gov The magnitudes of these coupling constants are dependent on the dihedral angle between the coupled nuclei, which in turn is dictated by the relative stereochemistry (e.g., threo vs. erythro). nih.gov

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides an unambiguous determination of the solid-state conformation and the relative stereochemistry of all chiral centers. crystallography.netmdpi.com

Conformational Analysis investigates the preferred three-dimensional shape of the molecule in solution. Acetogenins are flexible molecules, and understanding their conformational preferences is key to understanding their biological activity.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral nature and conformation of the molecule. The CD spectrum can provide information about the stereochemistry of the lactone ring and other chromophores within the molecule. d-nb.info

Computational Modeling: Quantum mechanical calculations can be used to predict the NMR chemical shifts for different possible stereoisomers and conformers. csic.es By comparing the calculated NMR data with the experimental data, the most likely stereoisomer and its predominant conformation in solution can be identified, often expressed as a probability (e.g., using the DP4+ probability method). csic.es

The combination of these methods allows for the complete structural elucidation of this compound, defining not only its planar structure but also the precise spatial arrangement of its atoms.

Biosynthetic Pathways and Genetic Regulation of Rel Squamocin Production

Elucidation of the Polyketide Biosynthesis Pathway

The biosynthesis of annonaceous acetogenins (B1209576) is hypothesized to originate from the polyketide pathway. sysrevpharm.org This process involves the sequential condensation of small carboxylic acid units, primarily derived from acetyl-CoA and malonyl-CoA, by large enzymatic complexes known as polyketide synthases (PKSs). wikipedia.orgrasmusfrandsen.dk The pathway for acetogenins like squamocin (B1681989) is thought to begin with a long-chain fatty acid that serves as a starter unit. sysrevpharm.orgcore.ac.uk

The formation of the characteristic THF rings is a key feature of the proposed biosynthetic route. sysrevpharm.org It is theorized that a polyunsaturated fatty acid precursor, containing multiple double bonds, undergoes a series of stereospecific epoxidations catalyzed by monooxygenase enzymes. sysrevpharm.orgcore.ac.uk These epoxides then undergo intramolecular cyclization to form the single, adjacent, or non-adjacent THF rings seen in the diverse structures of acetogenins. sysrevpharm.orgcore.ac.uk The stereochemistry of the hydroxyl groups and the THF rings in the final molecule, such as in squamocin, is determined by the cis or trans configuration of the double bonds in the initial polyene chain and the direction of the epoxidation attack. sysrevpharm.org For instance, trans double bonds typically result in an erythro configuration, while cis double bonds lead to a threo configuration in the resulting diols after ring opening. sysrevpharm.org The isolation of coriadienin, an acetogenin (B2873293) with two double bonds, provides supporting evidence for this hypothesized polyene pathway. core.ac.uk

The final step in the biosynthesis is the formation of the α,β-unsaturated γ-lactone ring, also known as a butenolide, at one end of the aliphatic chain. sysrevpharm.orgcore.ac.uk This moiety is formed by the combination of the C32 or C34 long-chain fatty acid with a 2-propanol unit at the C-2 position. core.ac.uk

Identification and Characterization of Biosynthetic Enzymes

While the specific enzymes for rel-squamocin biosynthesis have not been isolated and characterized in detail, their functions can be inferred from the well-understood principles of polyketide synthesis in other organisms. wikipedia.orgresearchgate.net The central enzymes are the Polyketide Synthases (PKSs), which are multi-domain proteins that catalyze the stepwise assembly of the polyketide chain. wikipedia.orgwikipedia.org PKSs involved in this type of synthesis are typically Type I PKSs, which are large, modular proteins where each module is responsible for one cycle of chain elongation. wikipedia.orgrasmusfrandsen.dk

In addition to the core PKS enzymes, a suite of "tailoring" enzymes is required to modify the polyketide backbone into the final complex structure of this compound. These include:

P450 Monooxygenases: These enzymes are responsible for the epoxidation of the double bonds in the fatty acid precursor, which is the critical step leading to THF ring formation. biorxiv.org

Epoxide Hydrolases/Cyclases: These enzymes catalyze the ring-opening of the epoxides and subsequent intramolecular cyclization to form the THF rings.

Hydroxylases: Responsible for introducing hydroxyl groups at various positions along the carbon chain. core.ac.uk

Dehydrogenases/Reductases: These enzymes, often embedded as domains within the PKS modules (ketoreductase, enoylreductase), control the reduction state at specific carbons, leading to hydroxyl or saturated alkyl groups instead of the default ketone. wikipedia.orgrasmusfrandsen.dk

The table below outlines the primary domains found within a typical Type I PKS module and their respective functions in the biosynthesis of the polyketide chain.

DomainAbbreviationFunction
Acyltransferase ATSelects the appropriate starter (e.g., Acetyl-CoA) or extender (e.g., Malonyl-CoA) unit and loads it onto the ACP domain. wikipedia.orgrasmusfrandsen.dk
Acyl Carrier Protein ACPCovalently binds the growing polyketide chain via a phosphopantetheine arm, acting as a mobile carrier between catalytic domains. wikipedia.orgrasmusfrandsen.dk
Ketosynthase KSCatalyzes the key carbon-carbon bond-forming Claisen condensation reaction between the growing chain (on the KS domain) and the extender unit (on the ACP domain). wikipedia.orgrasmusfrandsen.dk
Ketoreductase KROptional: Reduces the β-keto group formed during condensation to a β-hydroxyl group. wikipedia.orgrasmusfrandsen.dk
Dehydratase DHOptional: Eliminates water from the β-hydroxyl group to form a double bond. wikipedia.orgrasmusfrandsen.dk
Enoyl Reductase EROptional: Reduces the double bond to a saturated carbon-carbon single bond. wikipedia.orgrasmusfrandsen.dk
Thioesterase TECatalyzes the final step, releasing the completed polyketide chain from the PKS enzyme complex. rasmusfrandsen.dk

Molecular Mechanisms of Gene Regulation in this compound Biosynthesis

The genetic basis for the production of secondary metabolites like this compound is typically organized into Biosynthetic Gene Clusters (BGCs). rasmusfrandsen.dkbiorxiv.org A BGC is a co-localized set of genes on a chromosome that encodes all the necessary enzymes for a specific metabolic pathway, including the PKSs and tailoring enzymes. biorxiv.orgbiorxiv.org This clustering facilitates the co-regulation of all pathway genes, ensuring the coordinated production of the final compound.

While the specific BGC for this compound has not been identified, studies of Annonaceae plants indicate that the biosynthesis of acetogenins is under tight developmental and spatial control. scielo.br The production of these compounds is often organ-specific, with the highest concentrations typically found in the seeds during embryogenesis. scielo.br This suggests that the expression of the this compound BGC is likely activated by specific transcription factors that are themselves regulated by developmental cues within the plant. scielo.br The persistent synthesis of these complex molecules suggests that the plant family allocates significant photosynthetic and genetic resources to their production, implying an important, conserved biological role. scielo.br

Molecular and Cellular Mechanisms of Rel Squamocin Action

Modulation of Mitochondrial Bioenergetics

Rel-squamocin exerts significant influence over cellular energy metabolism, primarily by targeting the mitochondrial respiratory chain. This interaction disrupts the normal flow of electrons, leading to a cascade of events that compromise the cell's energetic stability.

Specific Inhibition of NADH-Ubiquinone Oxidoreductase (Mitochondrial Complex I)

This compound is a potent inhibitor of NADH-ubiquinone oxidoreductase, also known as mitochondrial Complex I. nih.govresearchgate.netresearchgate.net This enzyme is the first and largest complex in the electron transport chain, playing a critical role in cellular respiration by catalyzing the transfer of electrons from NADH to ubiquinone. wikipedia.org The inhibitory action of this compound is specific and potent, categorizing it with other classic Complex I inhibitors. nih.gov Its mechanism is believed to involve antagonism of the ubiquinone substrate. nih.gov Studies with heterocyclic analogues of squamocin (B1681989) suggest that it binds within a large, cooperatively regulated inhibitor/ubiquinone-binding pocket located in the catalytic core of the enzyme. nih.gov This specific inhibition disrupts the electron flow essential for oxidative phosphorylation. nih.gov

Regulation of Cellular Proliferation and Programmed Cell Death

This compound demonstrates profound effects on cell fate by modulating key pathways that govern cell division and inducing programmed cell death, or apoptosis.

Induction of Cell Cycle Arrest, with Emphasis on G1 Phase Accumulation

A primary mechanism by which this compound inhibits cancer cell proliferation is by inducing cell cycle arrest, predominantly at the G1 phase. researchgate.netnih.gov The cell cycle is a tightly regulated process, and the G1 phase is a critical checkpoint where the cell prepares for DNA synthesis. By halting the cycle at this stage, this compound prevents cells from entering the S phase, thereby blocking replication. researcher.life Studies on various cancer cell lines, including glioblastoma (GBM8401), hepatocellular carcinoma (Huh-7), and colon cancer (SW620), have confirmed the accumulation of cells in the G1 phase following treatment with squamocin. researchgate.netnih.gov While G1 arrest is the most commonly reported effect, in some specific cell types, such as chronic myeloid leukemia (K562) cells, arrest has been observed at the G2/M phase. nih.gov This indicates that the precise phase of arrest can be cell-type dependent.

Activation of Intrinsic and Extrinsic Apoptotic Signaling Cascades

This compound is a potent inducer of apoptosis and has been shown to activate both the intrinsic and extrinsic signaling pathways. researchgate.netnih.gov The intrinsic, or mitochondrial, pathway is initiated by cellular stress, such as the bioenergetic crisis caused by Complex I inhibition. mdpi.com The extrinsic, or death receptor-mediated, pathway is triggered by the binding of extracellular ligands to cell surface receptors. mdpi.commdpi.com Evidence for the activation of both pathways comes from the observed activation of key initiator and effector caspases. researchgate.net The engagement of these dual pathways ensures a robust and efficient execution of the apoptotic program in targeted cells.

Investigation of Key Apoptotic and Cell Cycle Regulatory Proteins

The cellular effects of this compound are mediated by its influence on a range of critical regulatory proteins involved in the cell cycle and apoptosis.

Cell Cycle Regulatory Proteins: this compound-induced G1 arrest is associated with changes in the expression and activity of several key proteins. nih.gov For instance, an increase in the levels of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27 has been observed. nih.gov These proteins act as brakes on the cell cycle by inhibiting the activity of cyclin-CDK complexes that drive progression through the G1 phase. mdpi.com Conversely, in cell lines where G2/M arrest is induced, a decrease in the protein levels of Cdk1 and Cdc25C has been noted. nih.gov

Apoptotic Regulatory Proteins: The activation of apoptotic pathways by this compound involves the modulation of several pro- and anti-apoptotic proteins. A significant increase in the activity of initiator caspases, such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), has been documented. researchgate.netmdpi.com Both pathways converge on the activation of effector caspases like caspase-3. researchgate.netnih.gov Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govnih.gov Furthermore, an increased expression of the pro-apoptotic protein Bax has been reported, which facilitates the mitochondrial release of apoptotic factors. nih.gov

Table 1: Effect of this compound on Cell Cycle Regulatory Proteins

Protein Function Observed Effect of this compound Cell Cycle Phase Affected
p21 Cyclin-dependent kinase inhibitor Increased expression nih.gov G1 Arrest mdpi.com
p27 Cyclin-dependent kinase inhibitor Increased expression nih.gov G1 Arrest nih.gov
Cdk1 Cyclin-dependent kinase Decreased protein levels nih.gov G2/M Arrest nih.gov
Cdc25C Phosphatase, activates Cdk1 Decreased protein levels nih.gov G2/M Arrest nih.gov

Table 2: Effect of this compound on Key Apoptotic Proteins

Protein Role in Apoptosis Observed Effect of this compound Apoptotic Pathway
Caspase-8 Initiator caspase Increased activity researchgate.net Extrinsic mdpi.com
Caspase-9 Initiator caspase Increased activity researchgate.net Intrinsic mdpi.com
Caspase-3 Effector caspase Increased activity researchgate.netnih.govnih.gov Common Pathway
PARP DNA repair enzyme, caspase substrate Cleavage observed nih.govnih.gov Hallmark of Apoptosis
Bax Pro-apoptotic Bcl-2 family protein Increased expression nih.gov Intrinsic

Epigenetic Modulations by this compound

This compound has been identified as a potent modulator of epigenetic markers, specifically influencing the phosphorylation state of histone H3. These modifications are crucial for regulating chromatin structure and gene expression.

Research has demonstrated that this compound treatment leads to a significant downregulation in the phosphorylation levels of histone H3 at both serine 10 (S10) and serine 28 (S28) residues. nih.gov In studies conducted on various cancer cell lines, a marked decrease in H3S10 and H3S28 phosphorylation was observed following exposure to the compound. nih.gov This reduction in histone phosphorylation is linked to failures in cell cycle progression, ultimately resulting in G1 phase arrest. nih.gov The phosphorylation of H3 at these specific sites is a key event for chromosome condensation and proper segregation during mitosis. researchgate.netplos.org

The mechanism behind this compound's effect on histone H3 phosphorylation involves the regulation of key epigenetic modifying enzymes. The kinases Aurora B and Mitogen- and stress-activated protein kinase 1 (MSK1) are known to be involved in the phosphorylation of H3S10 and H3S28. nih.govdntb.gov.ua Studies have shown that this compound treatment causes a decline in both the protein and RNA expression levels of Aurora B and phosphorylated MSK1 (pMSK1). nih.gov This suggests that this compound likely decreases the phosphorylation of H3S10 and H3S28 by downregulating the expression and activity of these critical kinases. nih.gov

Table 1: Summary of this compound's Epigenetic Effects

Target Molecule Observed Effect Downstream Consequence Reference
Histone H3 (Serine 10) Decreased Phosphorylation Failure of cell cycle progression nih.gov
Histone H3 (Serine 28) Decreased Phosphorylation G1 phase cell cycle arrest nih.gov
Aurora B Kinase Decreased Protein & RNA Expression Reduced H3S10/S28 phosphorylation nih.gov
pMSK1 Decreased Protein & RNA Expression Reduced H3S10/S28 phosphorylation nih.gov

Influence on Ion Channel Activity and Intracellular Calcium Dynamics

This compound also exerts significant effects on the activity of ion channels and the intricate balance of intracellular calcium, particularly in excitable cells like vascular smooth muscle cells.

In cultured smooth muscle cells of human coronary arteries, this compound induces Ca2+-activated K+ currents (IK(Ca)) in a concentration-dependent manner, with an EC50 value of 4 μM. nih.gov This stimulation of IK(Ca) is specifically mediated through large-conductance Ca2+-activated K+ (BKCa) channels. nih.govacs.org The effect was confirmed by the suppression of the current by known BKCa channel blockers such as iberiotoxin, paxilline, and tetraethylammonium chloride. nih.govacs.org this compound's action increases the activity of these channels without altering their single-channel conductance. nih.govacs.org This modulation of potassium currents can significantly affect the functional activity and membrane potential of vascular smooth muscle cells. nih.gov

The activation of K+ currents by this compound is directly linked to its influence on intracellular calcium levels, which occurs through a dual mechanism. nih.govacs.org

Intracellular Ca2+ Release: An initial, transient activation of IK(Ca) is observed, which is attributed to the release of Ca2+ from intracellular stores. nih.govacs.org This was demonstrated in experiments where a transient increase in the current occurred even in a Ca2+-free external solution. nih.gov

This two-pronged mechanism provides the necessary increase in intracellular calcium to activate the BKCa channels. nih.govacs.org

Table 2: Effects of this compound on Ion Channels and Calcium Dynamics

Process Specific Channel/Mechanism Effect of this compound Reference
Potassium Current Ca2+-activated K+ current (IK(Ca)) Induced in a concentration-dependent manner (EC50 = 4 μM) nih.gov
Potassium Channel Large-conductance Ca2+-activated K+ (BKCa) channel Increased activity nih.govacs.org
Calcium Dynamics Intracellular Ca2+ stores Induces initial, transient Ca2+ release nih.govacs.org
Calcium Dynamics Membrane Ca2+ influx Induces sustained Ca2+ influx nih.govacs.org
Calcium Channel Voltage-dependent L-type Ca2+ current Suppressed at 30 µM concentration nih.gov

Interactions with Microbial Systems and Quorum Sensing

Research indicates that this compound can interact with microbial systems, notably by influencing biofilm formation. scielo.org.arelsevier.es In studies involving Bacillus atrophaeus, a naphthalene-degrading bacterium, the addition of this compound stimulated the formation of biofilms. elsevier.es This enhanced biofilm production was directly linked to an increased capability of the bacteria to degrade naphthalene (B1677914). elsevier.es Similar biofilm stimulation has been observed in other bacteria, such as Pseudomonas aeruginosa and Pseudomonas plecoglossicida, suggesting the effect may not be dependent on a specific bacterial cell wall structure. scielo.org.arelsevier.es The stimulation of biofilm formation was significant even at low concentrations (0.25 µg/ml). scielo.org.arelsevier.es While these interactions with biofilm production are documented, the direct effects of this compound on bacterial quorum sensing signaling pathways have not been detailed in the available research.

Mechanistic Basis for Stimulation of Bacterial Biofilm Formation

There is currently no scientific literature detailing the mechanistic basis by which this compound may stimulate bacterial biofilm formation. The process of biofilm development is a complex, multi-stage phenomenon that includes initial attachment of bacteria to a surface, the formation of microcolonies, and the maturation of the biofilm structure, all of which are regulated by intricate genetic and signaling pathways. Quorum sensing, a cell-to-cell communication system, plays a pivotal role in orchestrating this collective behavior. However, any potential influence of this compound on these stages—be it through interaction with bacterial adhesins, modulation of extracellular polymeric substance (EPS) production, or interference with regulatory networks—remains a matter of speculation pending future research.

Structural and Functional Analogies with N-Acyl-Homoserine Lactones (AHLs)

N-acyl-homoserine lactones are a well-characterized class of signaling molecules employed by Gram-negative bacteria to regulate gene expression in a population density-dependent manner, a process known as quorum sensing. The specificity of AHL signaling is determined by the length and modification of the acyl side chain and the integrity of the homoserine lactone ring. These molecules bind to cognate LuxR-type transcriptional regulators, thereby activating or repressing target genes, including those involved in biofilm formation.

At present, there is no published research that establishes any structural or functional analogies between this compound and N-acyl-homoserine lactones. A comparative analysis of their chemical structures would be the first step in identifying potential similarities that might suggest a functional relationship. However, without experimental data demonstrating that this compound can bind to AHL receptors, act as an agonist or antagonist of quorum sensing, or otherwise mimic the signaling function of AHLs, any proposed analogy would be unfounded.

Structure Activity Relationship Sar Studies of Rel Squamocin and Its Derivatives

Correlation of Molecular Architecture with Biological Activities

The number and arrangement of the THF rings significantly influence cytotoxicity. Acetogenins (B1209576) with adjacent bis-THF rings, such as squamocin (B1681989), are generally more potent inhibitors of mitochondrial Complex I than those with non-adjacent bis-THF rings or a single THF ring. mdpi.comnih.gov For example, studies comparing different ACG structural types showed that the bis-adjacent THF acetogenin (B2873293) squamocin C was a more powerful inhibitor of NADH oxidase than a non-adjacent bis-THF analogue. nih.gov The long alkyl chain that connects the THF core to the lactone moiety also plays a role, with the length of this spacer affecting the inhibitory potency against NADH oxidase. thieme-connect.com

The collective structure, comprising the THF rings, flanking hydroxyl groups, and the lactone ring, is essential for targeting mitochondria. thegoodscentscompany.com These natural compounds are recognized as some of the most powerful inhibitors of mitochondrial Complex I, a mechanism that leads to ATP depletion and subsequent apoptosis in cancer cells. beilstein-journals.orgresearchgate.net

Significance of Tetrahydrofuran (B95107) Rings and Lactone Moieties for Target Binding

The THF rings and the terminal lactone are considered the primary pharmacophoric elements of squamocin. The central bis-THF core, along with its adjacent hydroxyl groups, forms a hydrophilic region that is believed to act as an anchor, positioning the molecule at the surface of the mitochondrial membrane. thieme-connect.com This orientation allows the lipophilic alkyl chain and the terminal lactone ring to penetrate the membrane interior and interact with its target, the mitochondrial Complex I. thieme-connect.com

The α,β-unsaturated γ-lactone moiety is crucial for the inhibitory activity. core.ac.uk It is hypothesized that this part of the molecule interacts directly with the ubiquinone binding site of Complex I. thieme-connect.com This is supported by studies where modifications to the lactone ring, such as opening the ring to form γ-keto ester derivatives, resulted in analogues with diminished activity compared to the parent squamocin. thieme-connect.com Further evidence comes from the synthesis of quinone-squamocin hybrids, which were designed based on the structural similarity between the butenolide ring of the acetogenin and ubiquinone, and showed potent inhibition of Complex I. thieme-connect.com However, while essential, the lactone ring alone is not sufficient for the full biological effect, highlighting the cooperative role of the entire molecular structure. thieme-connect.com

Impact of Stereochemistry and Hydroxyl Group Positions on Mechanistic Effects

The precise three-dimensional arrangement of atoms (stereochemistry) within the rel-squamocin molecule is a critical determinant of its biological activity. mdpi.comencyclopedia.pub It was once thought that the stereochemistry of the THF core had little effect on activity, but subsequent research has proven this assumption incorrect. nih.gov A systematic analysis of synthetic stereoisomers of asimicin, a closely related adjacent bis-THF acetogenin, revealed that the stereochemistry of the bis-THF core and the adjacent hydroxyl functions has a significant impact on cytotoxicity. nih.gov

The relative configuration of the stereogenic centers is crucial. For instance, many of the most potent ACGs, including squamocin, possess a specific threo/trans/threo/trans/erythro configuration within their bis-THF core. mdpi.com The absolute configuration at the terminal lactone is also important; for many ACGs, an S configuration at C-36 has been established. mdpi.com

Rational Design and Synthesis of Modified this compound Analogues

The challenges associated with the natural product, such as its poor water solubility, have prompted the rational design and synthesis of modified this compound analogues. These efforts aim to improve pharmacokinetic properties while retaining or enhancing biological activity, and to create chemical tools to further investigate its mechanism of action.

A significant drawback of squamocin for therapeutic development is its near-total insolubility in water. mdpi.com To address this, glycosylation—the attachment of sugar moieties—has been explored as a chemical modification strategy. mdpi.comfrontiersin.orgresearchgate.net The introduction of carbohydrates is a known method to increase the water solubility and stability of bioactive compounds. frontiersin.orgnih.gov

In one study, glucose and galactose units were conjugated to squamocin. researchgate.net This derivatization dramatically improved water solubility. Notably, a mono-galactosylated squamocin derivative exhibited a water solubility of 1.37 mg/mL in phosphate-buffered saline, whereas the parent squamocin was undetectable. mdpi.comresearchgate.net Importantly, these glycosylated derivatives retained a similar level of potent anticancer activity against several human cancer cell lines when compared to the unmodified squamocin. researchgate.net This demonstrates that glycosylation is a viable strategy to enhance the drug-like properties of squamocin without compromising its cytotoxic efficacy.

Table 1: Comparison of Solubility and Activity of Squamocin and a Glycosylated Derivative This table is interactive. Click on the headers to sort the data.

Compound Modification Water Solubility (PBS, pH 7) Relative Cytotoxicity
Squamocin None Insoluble / Not Detected mdpi.comresearchgate.net High researchgate.net

| Mono-galactosylated Squamocin | Galactose conjugated to the molecule mdpi.comresearchgate.net | 1.37 mg/mL mdpi.comresearchgate.net | Similar to Squamocin researchgate.net |

To better understand how and where this compound acts inside a cell, various derivatization strategies have been employed to create targeted mechanistic probes. These probes are modified versions of the parent molecule that carry a specific tag or reactive group.

One approach involves modifying the terminal lactone ring to introduce new functionalities. For example, heterocyclic analogues, such as those containing imidazole (B134444) or pyrazole (B372694) rings, have been synthesized from squamocin. thieme-connect.comnih.gov These analogues, while generally less potent than squamocin itself, provide valuable insight into the structural requirements of the lactone pharmacophore and have shown interesting effects on the cell cycle. nih.gov

Another key strategy is the synthesis of tagged analogues for visualization and target identification.

Fluorescent Probes: Fluorescently labeled analogues of related acetogenins have been synthesized. thieme-connect.com These probes allow for the direct visualization of the compound's distribution within cells using microscopy, helping to confirm its localization to mitochondria. thegoodscentscompany.comthieme-connect.com

Biotinylated Probes: Biotin (B1667282) can be attached to the squamocin structure. researchgate.net Biotin has a very high affinity for the protein streptavidin, a property that can be exploited in pull-down assays to isolate and identify the specific proteins that the acetogenin binds to within the cell. researchgate.net

Charged Probes: In other instances, the lactone moiety has been modified with groups like N,N-dimethylethylenediamine to introduce a permanent positive charge. thieme-connect.comresearchgate.net This type of derivatization is useful for enhancing detection in analytical techniques like mass spectrometry, aiding in the structural elucidation and quantification of these compounds in complex mixtures. researchgate.net

These rationally designed probes are invaluable tools for elucidating the complex biological pathways modulated by this compound.

Preclinical Mechanistic Investigations of Rel Squamocin in Model Systems

In Vitro Studies in Defined Cellular Systems

In vitro research using controlled cellular environments has been crucial in dissecting the direct effects of Rel-squamocin on cell behavior and survival, particularly in the context of neoplastic cells.

This compound has demonstrated significant cytotoxic activity across a diverse panel of human cancer cell lines. researchgate.net Studies have consistently reported its ability to inhibit cell proliferation and induce cell death in various types of cancer. For instance, cytotoxic effects have been documented in bladder cancer (T24), lung adenocarcinoma (A549), cervical cancer (HeLa), and liver cancer (HepG2, BEL7402, SMCC-7721) cell lines. researchgate.netipb.ac.idscienceopen.com

The cellular response to this compound often involves cell cycle arrest. In T24 bladder cancer cells, treatment with the compound leads to an arrest at the G1 phase. researchgate.net Similarly, in other cancer cell lines, this compound has been shown to induce G1 phase arrest, preventing cells from entering the S phase of DNA replication. nih.gov This is a critical mechanism for inhibiting the proliferation of rapidly dividing cancer cells. Further analysis revealed that this G1 arrest can be associated with the induction of cell cycle checkpoint proteins. researchgate.net In some cell lines, such as K562, the arrest has been observed at the G2/M phase. researchgate.net

Table 1: Cytotoxic and Cell Cycle Effects of this compound on Various Neoplastic Cell Lines

Cell LineCancer TypeObserved EffectReference
T24Bladder CancerCytotoxicity, G1 phase arrest, Apoptosis induction researchgate.net
A549Lung AdenocarcinomaCytotoxicity scienceopen.com
HeLaCervical CancerCytotoxicity scienceopen.com
HepG2HepatomaCytotoxicity ipb.ac.idscienceopen.com
K562LeukemiaG2/M phase arrest researchgate.net
H460Lung CancerCytotoxicity ipb.ac.id
BGC805Gastric CancerCytotoxicity ipb.ac.id
BEL7402Liver CancerCytotoxicity ipb.ac.id
SMCC-7721Liver CancerCytotoxicity ipb.ac.id

The primary mechanism of cell death induced by this compound is apoptosis, or programmed cell death. nih.gov This is a highly regulated process characterized by distinct morphological and biochemical events, including cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies. azolifesciences.comwikipedia.org In contrast to necrosis, which is an uncontrolled form of cell death resulting from acute injury and often triggers inflammation, apoptosis is a clean and controlled process that avoids eliciting an inflammatory response. azolifesciences.comnih.gov

Biochemical investigations have revealed that this compound activates key molecular players in the apoptotic cascade. Treatment of cancer cells with the compound leads to the upregulation of pro-apoptotic proteins such as Bax and Bad. researchgate.netipb.ac.id These proteins are part of the intrinsic, or mitochondrial, pathway of apoptosis. wikipedia.org Their activation leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of cysteine proteases known as caspases. wikipedia.org Specifically, this compound has been shown to enhance the activity of caspase-3, an executioner caspase responsible for cleaving various cellular substrates, leading to the dismantling of the cell. researchgate.netipb.ac.id One such substrate is poly (ADP-ribose) polymerase (PARP), and the cleavage of this protein is a well-established hallmark of apoptosis induced by this compound. researchgate.netipb.ac.id Further research indicates that this compound can activate both the intrinsic and extrinsic apoptotic pathways to bring about cell death. nih.gov There is also some evidence to suggest the compound may induce necrotic cell death under certain conditions. frontiersin.org

In Vivo Studies Using Animal Models

To understand the effects of this compound in a more complex biological context, researchers have utilized various animal models. These studies provide insights into systemic effects and interactions that cannot be observed in vitro.

In vivo studies using rodent models have corroborated the anti-neoplastic potential of this compound. In a rat model of induced breast cancer, the administration of squamocin (B1681989) coupled with nanodiamonds resulted in a significant reduction in tumor cell proliferation, as measured by the Ki-67 marker. ipb.ac.id The treatment also induced apoptosis within the tumor tissue, evidenced by an increase in active Caspase-3. ipb.ac.id This corresponded with a measurable reduction in the thickness of the mammary ductal epithelium and a decrease in the serum levels of the cancer antigen CA-153. ipb.ac.id

At the molecular level, the treatment was found to modulate key signaling pathways. It led to a decrease in the levels of malondialdehyde (MDA), an indicator of oxidative stress, and a reduction in the expression of PI3KCA, a component of a major cancer cell survival pathway. ipb.ac.id Concurrently, an increase in the level of the tumor suppressor protein p53 was observed. ipb.ac.id In a different model, an extract containing squamocin demonstrated potent anti-inflammatory activity in rats with Freund's Complete Adjuvant-induced arthritis, suggesting a broader systemic effect on inflammatory processes. google.com

This compound and related acetogenins (B1209576) have been extensively studied as potential botanical insecticides, with significant cellular and histological effects observed in various insect models. In larvae of the mosquito Aedes aegypti, a vector for numerous diseases, this compound acts as a potent larvicide and induces cytotoxic changes in the midgut. researchgate.net

Histopathological analyses reveal severe damage to the digestive system. Light and electron microscopy show intense, destructive cytoplasmic vacuolization in the columnar and regenerative cells of the midgut epithelium. researchgate.netemtoscipublisher.com Other observed alterations include disorganized and damaged apical microvilli, which are crucial for nutrient absorption. researchgate.net In the velvetbean caterpillar, Anticarsia gemmatalis, similar effects are seen, including disruption of the peritrophic matrix, cytoplasm vacuolization, and the release of cell fragments into the gut lumen. researchgate.net This release of apical cytoplasmic blebs is considered a cellular response to the toxic effects of the compound. researchgate.net

Table 2: Cellular and Histological Alterations Induced by this compound in Insect Models

Insect ModelAffected Tissue/CellsObserved Histological AlterationsReference
Aedes aegypti (Mosquito larvae)Midgut epithelium (columnar and regenerative cells)Intense cytoplasmic vacuolization, disorganized microvilli, mitochondrial changes. researchgate.netemtoscipublisher.com
Anticarsia gemmatalis (Velvetbean caterpillar)Midgut cellsDisruption of peritrophic matrix, high vacuolation, apocrine secretions, release of cytoplasmic blebs into lumen. researchgate.net
Chironomus riparius (Midge larvae)Midgut and Malpighian tubulesGeneral vacuolization of epithelial cells. scispace.comserbiosoc.org.rs

Beyond direct cellular damage, studies in A. aegypti have shown that this compound modulates the expression of key functional genes. This includes an increase in the expression of autophagy-related genes (Atg1 and Atg8) and a decrease in the expression of genes for the ion transporter V-ATPase and the water channel aquaporin-4 (Aqp4). researchgate.net These findings suggest multiple modes of action that disrupt essential physiological processes in insects. researchgate.net

The influence of this compound extends to microbial communities. Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which allows them to adhere to surfaces and protects them from environmental stressors. conicet.gov.arnih.gov The formation and regulation of biofilms are often controlled by a cell-density-dependent communication system known as quorum sensing (QS). conicet.gov.arnih.gov

In studies involving the bacterium Pseudomonas plecoglossicida, this compound was observed to stimulate the formation of biofilms. conicet.gov.ar This effect is particularly noteworthy as biofilm-mediated bioremediation is considered more efficient and robust than processes carried out by free-swimming (planktonic) bacteria. conicet.gov.ar The proposed mechanism for this stimulation involves the chemical structure of this compound itself. Gram-negative bacteria often use N-acyl-homoserine lactones (AHLs) as signal molecules for QS. conicet.gov.ar this compound possesses a γ-lactone moiety, which is structurally similar to the core of AHLs, suggesting it may be recognized by bacterial QS systems and thus modulate gene expression related to biofilm formation. conicet.gov.ar This ability to influence microbial community behavior highlights a distinct area of bioactivity for the compound.

Advanced Methodologies and Analytical Approaches in Rel Squamocin Research

Activity-Based Protein Profiling and Chemical Proteomics for Target Deconvolution

Historically, the primary mechanism of action for annonaceous acetogenins (B1209576) like squamocin (B1681989) was attributed to the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. researchgate.netresearchgate.netresearchgate.netnih.govmdpi.commdpi.comacs.org However, discrepancies in structure-activity relationships suggested that other cellular targets might be involved. researchgate.net To explore this, activity-based protein profiling (ABPP) and chemical proteomics have emerged as powerful strategies for the deconvolution of molecular targets.

This approach involves chemically modifying a bioactive compound, such as an acetogenin (B2873293), to create a probe that can covalently bind to its protein targets within a complex biological sample. For instance, annonaceous acetogenins have been successfully converted into activity-based probes. researchgate.netnih.gov These probes, often featuring a reporter tag like biotin (B1667282) for enrichment and a reactive group for covalent binding, are incubated with cell lysates or live cells. The probe-labeled proteins are then captured, typically using streptavidin affinity chromatography, and identified by mass spectrometry-based proteomics.

Studies utilizing such techniques with squamocin have led to the identification of new putative protein targets, challenging the "complex I dogma" by revealing interactions with mitochondrial, cytosolic, and reticulum-associated enzymes. researchgate.netresearchgate.net This methodology provides a more comprehensive and unbiased view of the compound's interactome, offering new insights into the mechanisms underlying its potent biological effects, including its neurotoxicity and pro-apoptotic activity. researchgate.netplos.org For example, a biotinylated squamocin monomer, Sq-2, was developed to explore its anticancer effects, highlighting the utility of such probes. nih.gov The identification of these alternative targets is crucial for a complete understanding of the pleiotropic effects of Rel-squamocin and its analogs. researchgate.net

High-Throughput Screening Assays for Identification of Modulators

High-throughput screening (HTS) represents a key methodology for the discovery of novel bioactive compounds and for identifying modulators of a specific biological pathway or target. In the context of this compound research, HTS assays could be designed to screen large chemical libraries for molecules that either mimic, enhance, or inhibit its effects. These assays are typically performed in microplate format, allowing for the rapid testing of thousands of compounds.

While the development of a specific high-throughput screening protocol for annonaceous acetogenins has been noted as a challenge, the principles of HTS are applicable. researchgate.net For example, a cell-based HTS assay could be developed using a cancer cell line known to be sensitive to this compound. The readout for such an assay could be cell viability, apoptosis induction, or a more specific marker, such as the inhibition of a particular enzyme or signaling pathway identified through proteomic studies. For instance, an assay could be based on the inhibition of NADH-ubiquinone oxidoreductase, a known target of this compound class. mdpi.com

Furthermore, HTS can be used to screen for modulators that affect the expression or activity of proteins involved in this compound's mechanism of action. For example, following the discovery that squamocin affects histone H3 phosphorylation, an HTS campaign could be envisioned to find other small molecules that modulate the activity of the involved kinases, such as aurora B and MSK1. nih.gov The use of HTS, combined with subsequent medicinal chemistry efforts, could lead to the development of novel therapeutic agents inspired by the biological activity of this compound.

Quantitative Cell Biology Techniques (e.g., Flow Cytometry, High-Content Imaging)

Quantitative cell biology techniques are essential for dissecting the cellular responses to compounds like this compound. Flow cytometry and high-content imaging (HCI), in particular, have provided detailed insights into the effects of the broader class of squamocins and annonaceous acetogenins on cell fate and morphology.

Flow Cytometry: This technique has been extensively used to quantify the effects of squamocin and related compounds on the cell cycle and apoptosis.

Cell Cycle Analysis: Studies have shown that squamocin can induce cell cycle arrest. nih.govresearchgate.net By staining cells with a DNA-intercalating dye like propidium (B1200493) iodide (PI), flow cytometry can measure the DNA content of individual cells, revealing the proportion of cells in the G1, S, and G2/M phases of the cell cycle. Research has demonstrated that squamocin treatment significantly increases the population of cells in the G1 phase in various cancer cell lines. nih.govresearchgate.netdntb.gov.ua Similarly, other annonaceous acetogenins have been shown to cause cell cycle arrest at the G0/G1 phase. oncotarget.com

Apoptosis Detection: Flow cytometry is a cornerstone for quantifying apoptosis. Using Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane in early apoptotic cells, in combination with a viability dye like PI, researchers can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. nih.govtandfonline.com Numerous studies have employed this method to confirm that squamocin and its analogs induce high levels of both early and late apoptosis in a dose-dependent manner in various cancer cell lines. nih.govplos.orgtandfonline.comnih.govias.ac.inmedicinacomplementar.com.br

High-Content Imaging (HCI): Also known as high-content analysis, HCI combines automated fluorescence microscopy with sophisticated image analysis algorithms to extract quantitative data from cell populations. This technique allows for the simultaneous measurement of multiple cellular parameters, providing a detailed phenotypic profile of a compound's effect. In the study of squamocin, HCI has been applied to analyze changes in mitochondrial morphology. oup.comscienceopen.com It was demonstrated that squamocin induces mitochondrial fragmentation, a hallmark of mitochondrial dysfunction and a key event in apoptosis. oup.comscienceopen.com HCI can quantify these changes across thousands of cells, providing robust statistical data on the compound's impact on subcellular structures. oup.comscienceopen.com

Molecular Biology Techniques for Gene and Protein Expression Analysis (e.g., qRT-PCR, Western Blotting)

To understand the molecular underpinnings of the cellular changes observed with flow cytometry and HCI, researchers rely heavily on molecular biology techniques to analyze gene and protein expression.

Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify the expression levels of specific messenger RNA (mRNA) transcripts. It has been employed in studies of annonaceous acetogenins to measure changes in the expression of genes involved in apoptosis and cell cycle regulation. For example, qRT-PCR has been used to confirm the downregulation of the anti-apoptotic gene Bcl-2 and the upregulation of the pro-apoptotic gene Bax following treatment with acetogenins. nih.govresearchgate.netpreprints.org It has also been used to show decreased mRNA expression of aurora B, pMSK1, and cyclin D1. nih.govnih.gov

Western Blotting: This is a widely used technique to detect and quantify specific proteins in a sample. In this compound and acetogenin research, Western blotting has been indispensable for elucidating the modulation of signaling pathways.

Apoptosis Pathway: Western blot analysis has shown that squamocin treatment leads to the cleavage (and thus activation) of caspases, including caspase-3, caspase-8, and caspase-9, confirming the activation of both intrinsic and extrinsic apoptotic pathways. nih.govnih.gov It also shows the cleavage of poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3. nih.gov Furthermore, it has been used to demonstrate the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, thus increasing the Bax/Bcl-2 ratio which favors apoptosis. nih.govnih.govtandfonline.com

Signaling Cascades: The effect of squamocin on key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, has been extensively studied using Western blotting. nih.gov These studies have revealed that squamocin can decrease the phosphorylation of ERK (a survival signal) and increase the phosphorylation of JNK (a stress-activated signal), a combination that promotes apoptosis. nih.gov Other studies on acetogenins have shown decreased phosphorylation of Akt and NF-κB, key components of pro-survival pathways. nih.gov

Cell Cycle Regulators: Western blot analysis has confirmed that the G1 phase arrest induced by squamocin is associated with the downregulation of proteins like cyclin D1. nih.gov It has also been used to show decreased protein levels of aurora B and pMSK1, which are involved in histone H3 phosphorylation. nih.gov

These molecular techniques provide the mechanistic link between the compound's interaction with its primary targets and the ultimate cellular phenotype, such as apoptosis or cell cycle arrest.

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational chemistry and molecular modeling have become invaluable tools in drug discovery and for understanding the interactions between small molecules like this compound and their biological targets at an atomic level. These in silico approaches complement experimental data and can guide further research.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. Molecular docking studies have been performed for various annonaceous acetogenins, including squamocin, primarily to investigate their interaction with mitochondrial complex I. nih.govbbrc.inmedwinpublishers.com These studies help to elucidate the structure-activity relationships (SAR) by correlating the chemical structure of different acetogenins with their inhibitory activity. For example, modeling suggests that a proper length and flexibility of the alkyl spacer linking the tetrahydrofuran (B95107) (THF) and the α,β-unsaturated γ-lactone rings are crucial for potent activity. nih.gov The number and stereochemistry of hydroxyl groups also impact the binding and activity. nih.gov Docking studies can predict key interactions, such as hydrogen bonds, that stabilize the ligand-protein complex. bbrc.in

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-target complex over time. An MD simulation of the Annonin-I-ND1 (a subunit of complex I) complex showed that the system remained stable and equilibrated, with key hydrogen bonds being maintained throughout the simulation. bbrc.in This suggests a stable binding mode and provides further confidence in the docking results. Such simulations are crucial for understanding the flexibility of both the ligand and the target, which is often not captured by static docking poses.

These computational approaches are not only used to rationalize the activity of known compounds but also for virtual screening of compound libraries to identify new potential inhibitors. bbrc.in By building and validating models of targets like mitochondrial complex I, researchers can accelerate the discovery of new molecules with similar mechanisms of action to this compound. nih.govmdpi.combbrc.in

Future Research Directions and Emerging Avenues for Rel Squamocin Studies

Exploration of Undiscovered Molecular Targets and Off-Target Interactions

While the inhibition of mitochondrial complex I is a well-documented activity of squamocin (B1681989), emerging evidence suggests this may not be its only mechanism of action. researchgate.netthieme-connect.com Discrepancies in structure-activity relationships among different acetogenins (B1209576) point toward the existence of additional cellular targets. researchgate.net Future research must therefore expand beyond the "complex I dogma" to create a more complete profile of Rel-squamocin's interactions within the cell.

A primary avenue of future research is the identification of novel protein binding partners. Techniques such as activity-based protein profiling (ABPP), which utilizes chemical probes to tag and identify enzyme families, can be invaluable. This approach has already been used to suggest new putative protein targets for squamocin, challenging previous assumptions about its singular mode of action. researchgate.net

Furthermore, understanding off-target interactions is critical for predicting both therapeutic efficacy and potential toxicity. Most small molecules interact with unintended biological targets, which can lead to unforeseen effects. frontiersin.orgbiorxiv.org Advanced computational and experimental methods are emerging to address this challenge.

Table 1: Methodologies for Identifying Novel and Off-Target Interactions

Methodology Description Potential Application for this compound
Activity-Based Protein Profiling (ABPP) Uses reactive chemical probes to covalently label active enzymes in complex proteomes, allowing for their identification and characterization. Identify novel enzyme families that this compound interacts with directly or indirectly.
Computational Off-Target Prediction Algorithms and platforms (e.g., Off-Target Safety Assessment, OTSA) use curated databases of compound-activity relationships to predict potential off-target interactions for a new molecule. frontiersin.org Generate a predictive list of potential off-targets for this compound to guide experimental validation and reduce safety-related attrition. frontiersin.orgre-place.bearxiv.org

| Cell Microarray Technology | Screens a test ligand against thousands of full-length human proteins individually over-expressed in human cells to detect specific binding interactions. criver.com | Systematically screen this compound against a comprehensive library of human cell surface and secreted proteins to identify specific off-target binding partners with high confidence. criver.com |

By systematically exploring these undiscovered molecular interactions, researchers can build a comprehensive target profile for this compound, paving the way for more precise therapeutic applications and a better understanding of its biological consequences.

Development of Advanced Probes for Spatiotemporal Mechanistic Studies

To visualize and understand the dynamic processes of this compound within a living cell, the development of advanced chemical probes is essential. These tools allow for real-time tracking of the compound's localization, target engagement, and downstream effects.

A key strategy has been the synthesis of fluorescent analogues of squamocin. researchgate.netmdpi.com By attaching a fluorescent tag, such as fluorescein, to the squamocin molecule, researchers can directly observe its distribution within cellular compartments. mdpi.comthegoodscentscompany.com Studies using such analogues have confirmed that the tetrahydrofuran (B95107) (THF) rings and hydroxyl groups are crucial for targeting the mitochondria. thegoodscentscompany.com

Future work should focus on creating a new generation of probes with enhanced capabilities. This includes developing photoaffinity-labeled analogues that can be used to covalently cross-link to and subsequently identify binding partners within the proteome. researchgate.net Another promising area is the use of nanocarriers, such as nanodiamonds, which can be conjugated with this compound. These nanoprobes not only serve as delivery vehicles but can also possess intrinsic properties for sensing and imaging, offering a dual-function tool for theranostics.

Table 2: Advanced Probes for this compound Research

Probe Type Description Research Application
Fluorescent Analogues A fluorophore is chemically attached to the squamocin structure. Real-time visualization of subcellular localization (e.g., mitochondrial targeting) and accumulation in specific organelles. thegoodscentscompany.comacs.org
Photoaffinity Probes Incorporates a photoreactive group that, upon light activation, forms a covalent bond with nearby interacting proteins. Irreversibly captures and allows for the identification of direct and indirect binding targets of this compound. researchgate.net
Biotinylated Derivatives Biotin (B1667282) is conjugated to the squamocin molecule, allowing for targeted delivery to cells overexpressing biotin receptors and for detection/purification using streptavidin. researchgate.net Enhances targeted delivery to cancer cells and facilitates the study of receptor-mediated uptake. researchgate.net

| Nanoparticle Conjugates | this compound is attached to or encapsulated within a nanoparticle (e.g., nanodiamond). mdpi.com | Serves as a trackable delivery system and a potential biosensor to monitor the compound's journey and interaction within a biological system. |

These advanced probes will be instrumental in conducting spatiotemporal studies, providing unprecedented insight into where, when, and how this compound acts within the complex cellular environment.

Application of Synthetic Biology for Enhanced Biosynthesis and Engineered Analogues

Synthetic biology offers powerful tools to overcome the limitations of natural product sourcing and to create novel molecules with improved properties. rsc.org This field combines principles from biology and engineering to design and construct new biological parts, devices, and systems. researchgate.netnih.gov For this compound, this opens two exciting avenues: enhancing its production through engineered microbes and creating novel analogues with superior therapeutic profiles.

The natural biosynthesis of acetogenins in Annonaceae plants is complex and often yields low quantities. Synthetic biology approaches, such as transferring entire metabolic pathways into microbial hosts like yeast or bacteria, can create scalable and sustainable production platforms. elifesciences.org This involves identifying the biosynthetic gene cluster responsible for squamocin production and re-engineering it for optimal expression in a heterologous host. nih.gov

Beyond production, synthetic biology enables the creation of engineered analogues that would be difficult to produce through traditional chemical synthesis. By modifying the biosynthetic pathway or using chemoenzymatic strategies, specific parts of the this compound molecule can be altered. For instance, modifying the γ-lactone ring, which is crucial for its interaction with complex I, can fine-tune its activity. thieme-connect.com Semisynthesis has already been used to create heterocyclic analogues, such as squamocin-benzimidazole, which have provided key insights into its binding mechanism. nih.gov

Table 3: Synthetic Biology Strategies for this compound

Strategy Goal Example Application
Metabolic Engineering Enhance the production yield of this compound. Transfer the identified biosynthetic gene cluster for squamocin into a high-biomass crop or a fermentable microbe like Saccharomyces cerevisiae. elifesciences.org
Combinatorial Biosynthesis Generate novel analogues by swapping or modifying biosynthetic enzymes (e.g., PKS-NRPS domains). nih.gov Create a library of this compound variants with different alkyl chain lengths or hydroxylation patterns to screen for improved activity or reduced toxicity.
Chemoenzymatic Synthesis Combine chemical synthesis with enzymatic reactions to create complex analogues. Synthesize precursors chemically and use specific biosynthetic enzymes to perform challenging stereoselective reactions, or attach novel moieties like galactose to improve water solubility. mdpi.com

| Analogue Synthesis | Replace key structural motifs to probe function or improve properties. | Replace the terminal butenolide with other heteroaromatic structures (e.g., benzimidazole) to investigate its role in enzyme inhibition and potentially alter binding affinity. nih.gov |

The application of synthetic biology will not only secure a sustainable supply of this compound but also provide a powerful engine for discovering next-generation analogues with enhanced therapeutic properties.

Investigation of this compound's Role in Ecological Interactions and Bioremediation Processes

The biological activities of this compound extend beyond human cells into broader ecological and environmental contexts. Future research should delve into its natural role in mediating interactions between organisms and its potential application in environmental biotechnology, particularly bioremediation.

This compound is a known insecticidal agent, demonstrating potent effects against agricultural pests like Spodoptera frugiperda and disease vectors such as Aedes aegypti. researchgate.netresearchgate.netresearchgate.net Studies have shown it has multiple modes of action in insects, including inducing autophagy and altering the expression of genes related to ion and water transport in the larval midgut. nih.govplos.org This multi-target action is significant as it may reduce the likelihood of insects developing resistance. nih.govplos.org Future ecological studies could explore its selectivity, investigating its impact on beneficial insects and natural predators to assess its viability as a component of integrated pest management systems. researchgate.netresearchgate.net

A particularly exciting and underexplored avenue is the role of this compound in bioremediation. Research has demonstrated that squamocin can enhance the degradation of environmental pollutants like naphthalene (B1677914). elsevier.esresearchgate.netelsevier.es It achieves this by stimulating the formation of biofilms in degrading bacteria, such as Bacillus atrophaeus and Pseudomonas plecoglossicida. elsevier.esresearchgate.netredalyc.org Biofilms create a protected, concentrated environment where the bacteria can more effectively break down toxic compounds. This effect is achieved at low concentrations and does not impact the planktonic growth of the bacteria, suggesting it is a specific stimulatory effect on biofilm formation. elsevier.esredalyc.org

Table 4: Environmental and Ecological Applications of this compound

Area Finding Future Research Direction
Ecological Interactions (Insecticide) Exhibits potent larvicidal and cytotoxic activity against pests like Aedes aegypti and Spodoptera frugiperda. researchgate.netnih.govplos.org Investigate species selectivity to determine the impact on non-target beneficial insects (e.g., pollinators, predators) and explore formulations for sustainable pest control. researchgate.net
Bioremediation (Biofilm Stimulation) Enhances the degradation of naphthalene by stimulating biofilm formation in bacteria such as Bacillus atrophaeus. elsevier.esresearchgate.netdntb.gov.ua Screen for similar effects on other pollutant-degrading microbes and against other polycyclic aromatic hydrocarbons (PAHs) or persistent organic pollutants.

| Plant Defense | As a secondary metabolite in Annonaceae plants, it likely plays a role in defending against herbivores and pathogens. | Characterize its full spectrum of antimicrobial and anti-herbivore activity to understand its natural ecological function. |

Investigating these roles will not only illuminate the ecological significance of this compound but could also lead to the development of novel, bio-based solutions for pressing environmental challenges. mdpi.com

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To achieve a truly holistic view of this compound's effects, future research must move beyond single-target analyses and embrace a systems-level approach. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for constructing a comprehensive picture of the cellular response to this compound. csic.es

Squamocin is known to trigger a cascade of cellular events. It induces apoptosis through the activation of Bax, Bad, and caspase-3 pathways. researchgate.net It can arrest the cell cycle and modulate the expression of key regulatory proteins. researchgate.net In insects, it alters the expression of genes involved in fundamental processes like autophagy (Atg1, Atg8) and membrane transport (V-ATPase, Aqp4). nih.govplos.org Furthermore, it has been shown to affect epigenetic markers by modulating histone H3 phosphorylation. researchgate.net Each of these events can be mapped and quantified using a specific omics technology.

Table 5: Applying Multi-Omics to Understand this compound's Mechanism

Omics Field Data Provided Application to this compound Research
Transcriptomics (RNA-Seq) Measures the expression levels of all genes in the genome. Identify the full suite of genes and signaling pathways (e.g., apoptosis, cell cycle, stress response) that are up- or down-regulated upon treatment with this compound. nih.govplos.org
Proteomics Quantifies the abundance of thousands of proteins and their post-translational modifications (e.g., phosphorylation). Identify changes in protein expression that result from transcriptomic shifts and directly observe effects on protein stability, degradation, or modification, such as histone phosphorylation. researchgate.net
Metabolomics Measures the levels of small-molecule metabolites within a cell. Profile the metabolic disruption caused by mitochondrial inhibition, such as changes in ATP levels, lactate (B86563) production, and the accumulation of upstream metabolites.

| Fluxomics | Measures the rates of metabolic reactions in real-time. mdpi.com | Quantify the dynamic impact of this compound on central carbon metabolism and other key metabolic pathways. mdpi.com |

By integrating these layers of data, researchers can construct detailed models of the molecular networks perturbed by this compound. This approach can reveal causal links between initial target binding and the ultimate cellular phenotype, identify novel biomarkers of drug response, and uncover previously unknown mechanisms of action, providing a deep and comprehensive understanding of this multifaceted compound. dovepress.com

Q & A

Q. How can machine learning predict this compound’s drug-likeness and off-target effects?

  • Methodological Answer : Train models on public databases (e.g., ChEMBL) using descriptors like LogP, polar surface area, and molecular weight. Validate predictions with in silico docking (AutoDock Vina) and in vitro selectivity panels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.